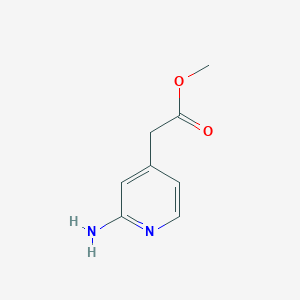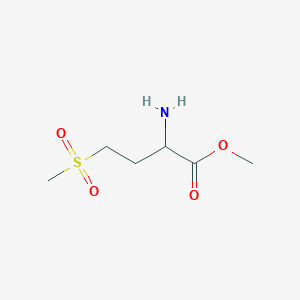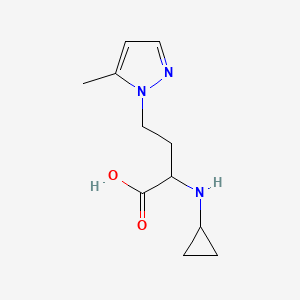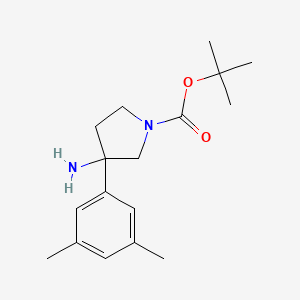
(2,2-Dimethyloxazolidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyloxazolidin-4-yl)methanol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyloxazolidin-4-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate nitrogen source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of bulk quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethyloxazolidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxazolidinones, alcohol derivatives, and various substituted oxazolidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2,2-Dimethyloxazolidin-4-yl)methanol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (2,2-Dimethyloxazolidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in the synthesis of complex molecules and in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Similar in structure but contains a dioxolane ring instead of an oxazolidine ring.
Thiazoles: These compounds contain a sulfur atom in the ring and have diverse biological activities.
Quinoline derivatives: Known for their applications in medicinal chemistry.
Uniqueness
(2,2-Dimethyloxazolidin-4-yl)methanol is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1,3-oxazolidin-4-yl)methanol |
InChI |
InChI=1S/C6H13NO2/c1-6(2)7-5(3-8)4-9-6/h5,7-8H,3-4H2,1-2H3 |
Clave InChI |
DJZHDMBGZISZGK-UHFFFAOYSA-N |
SMILES canónico |
CC1(NC(CO1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



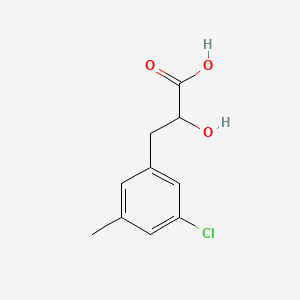
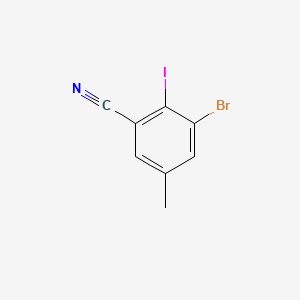

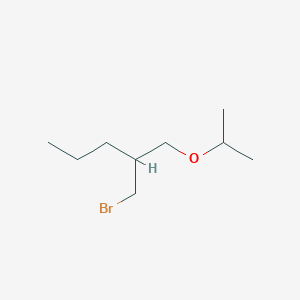
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid](/img/structure/B13635276.png)
